molecular formula C12H10ClNO3S2 B2953826 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide CAS No. 920227-59-4

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2953826
CAS No.: 920227-59-4
M. Wt: 315.79
InChI Key: VZBZHFUYJOEPME-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Sulfonylation: The phenyl ring is sulfonylated using reagents like methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated thiophene with an amine, such as 4-aminophenyl, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The chlorine atom at the 5-position of the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydride).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biological Research: The compound is studied for its interactions with biological targets and its potential as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-phenylthiophene-2-carboxamide: Lacks the methylsulfonyl group, which may affect its biological activity and solubility.

    N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide: Lacks the chlorine atom, which may influence its reactivity and binding affinity to targets.

    5-chloro-N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and biological activity.

Uniqueness

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide is unique due to the presence of both the chlorine atom and the methylsulfonyl group, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-chloro-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S2/c1-19(16,17)9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)18-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBZHFUYJOEPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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